![molecular formula C9H14O4 B1323384 Methyl 3-oxo-2-propionylpentanoate CAS No. 158511-22-9](/img/structure/B1323384.png)
Methyl 3-oxo-2-propionylpentanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and starting materials. For instance, the synthesis of poly(2-methyl-3-hydroxyoctanoate) was achieved through anionic polymerization of alpha-methyl-beta-pentyl-beta-propiolactone mediated by supramolecular complexes . Another example is the synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane, which is an important intermediate for the synthesis of (propane-)1,3-diol . These methods could potentially be adapted for the synthesis of methyl 3-oxo-2-propionylpentanoate.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various analytical techniques such as MS, NMR, FT-IR, and ESI-MSn . For example, the structure of 3-mercapto-2-methylpentan-1-ol was identified by MS and (1)H NMR . These techniques could be used to analyze the molecular structure of methyl 3-oxo-2-propionylpentanoate.
Chemical Reactions Analysis
The papers describe several chemical reactions involving similar compounds. For instance, the synthesis of various 3-methyl-2-oxopentanoates and their organoleptic properties were evaluated, indicating the potential for these compounds in perfumery . Additionally, the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate and its application in the synthesis of heterocyclic compounds was explored . These reactions provide a basis for understanding the chemical behavior of methyl 3-oxo-2-propionylpentanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized in the context of their application. For example, methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate was reviewed for its toxicologic and dermatologic properties as a fragrance ingredient . The organoleptic properties of various 3-methyl-2-oxopentanoates were also evaluated, with some compounds exhibiting interesting notes such as walnut, fruity, and camphoraceous . These studies can inform the analysis of the physical and chemical properties of methyl 3-oxo-2-propionylpentanoate.
Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
Methyl-3-oxo-5'-(2',6',6'-trimethylcyclohex-2'-enyl and l'-enyl) pentanoates have been utilized in organic synthesis, demonstrating their role in Lewis acid (tin (IV) tetrachloride) and free radical (manganese (III) acetate) cyclization conditions. The reaction mechanisms and the structures of the products formed under these conditions have been studied, showcasing the chemical's versatility in organic synthesis (Colombo et al., 1990).
2. Biochemical Studies
Methyl 3-oxo-2-propionylpentanoate and related compounds have been investigated for their effects on biochemical pathways. One study explored the differential effects of 2-oxo acids on pyruvate utilization and fatty acid synthesis in rat brain, uncovering the competitive inhibition of enzymes such as pyruvate dehydrogenase and citrate synthase by specific 2-oxo acids (Clark & Land, 1974).
3. Catalysis and Chemical Production
In the field of catalysis, the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, using methyl 3-pentenoate, has been studied. The process was enhanced using isoquinoline as a solvent, resulting in higher yields of the ester methyl 3-pentenoate. This study underscores the potential of methyl 3-oxo-2-propionylpentanoate derivatives in catalytic processes for chemical production (Matsuda, 1973).
4. Medical and Biological Research
Significant insights have been gained into the biological and medical implications of methyl 3-oxo-2-propionylpentanoate and its derivatives. For instance, the transamination of branched-chain 2-oxoacids, including derivatives of methyl 3-oxo-2-propionylpentanoate, has been linked to GABA (gamma-aminobutyric acid) metabolism and insulin secretion in isolated islets, presenting a potential avenue for understanding metabolic disorders and developing therapeutic strategies (Pizarro-Delgado et al., 2009).
Safety and Hazards
“Methyl 3-oxo-2-propionylpentanoate” is associated with several hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to handle this compound with protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s generally understood that drugs and biochemicals exert their effects by interacting with cellular components, often proteins or enzymes .
Mode of Action
Typically, a compound interacts with its target to modulate its function, which can result in a variety of cellular responses .
Biochemical Pathways
The specific biochemical pathways influenced by Methyl 3-oxo-2-propionylpentanoate are currently unknown . Biochemical pathways are complex networks of chemical reactions that occur in a cell, and a compound can affect these pathways by interacting with one or more components of the pathway .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
The effects of a compound at the molecular and cellular level can include changes in gene expression, modulation of signal transduction pathways, or alterations in cellular metabolism .
Action Environment
Environmental factors can include pH, temperature, and the presence of other molecules, all of which can influence how a compound interacts with its target and exerts its effects .
properties
IUPAC Name |
methyl 3-oxo-2-propanoylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOJPTQLMHDUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)CC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618663 | |
Record name | Methyl 3-oxo-2-propanoylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-2-propionylpentanoate | |
CAS RN |
158511-22-9 | |
Record name | Methyl 3-oxo-2-propanoylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods III
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